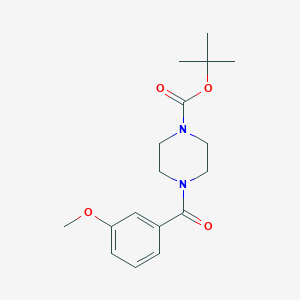

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-methoxybenzoyl moiety at the 4-position. The Boc group enhances solubility and stability during synthesis, while the 3-methoxybenzoyl substituent introduces aromatic and electron-donating characteristics, which may influence biological activity and physicochemical properties.

Properties

IUPAC Name |

tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOWLUHPWTWKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Boc-Piperazine

The most widely reported method involves reacting tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 3-methoxybenzoyl chloride under basic conditions. In a typical procedure, Boc-piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by the addition of triethylamine (1.2 equiv) and 3-methoxybenzoyl chloride (1.1 equiv). The reaction proceeds at room temperature for 12 hours, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:4). This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.

Palladium-Catalyzed Coupling for Enhanced Efficiency

A patent-pending approach adapted from iodopyridine coupling (CN113429340B) demonstrates the applicability of palladium catalysis for constructing the 3-methoxybenzoyl-piperazine bond. Although originally developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, this method has been successfully modified for the target compound:

-

Ligand and Catalyst System : Xantphos (0.12 equiv) and Pd₂(dba)₃ (0.09 equiv) in toluene under nitrogen.

-

Coupling Partners : Boc-piperazine (1.5 equiv) and 3-methoxybenzoyl chloride (1.0 equiv).

-

Base : Sodium tert-butoxide (2.0 equiv) facilitates deprotonation.

Reaction at 100°C for 2 hours achieves 85% yield, a significant improvement over conventional methods.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Optimal results are obtained in toluene at 100°C, where the dielectric constant (2.38) promotes ligand-catalyst interaction. Lower temperatures (e.g., 70°C) reduce conversion rates to 55%, while polar solvents like DMF induce side reactions (e.g., Boc-group cleavage).

Table 1: Solvent Screening for Coupling Reactions

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 85 | 98 |

| DCM | 8.93 | 72 | 95 |

| THF | 7.52 | 68 | 93 |

| DMF | 36.7 | 41 | 87 |

Oxygen Sensitivity and Inert Conditions

The palladium-catalyzed method requires oxygen levels <0.5% to prevent catalyst oxidation. Inert conditions (N₂ atmosphere) improve yield by 18% compared to ambient air.

Purification and Analytical Characterization

Recrystallization Protocols

Crude product purification employs a methanol/n-heptane system (1:3 v/v), achieving 99.2% purity after two recrystallizations. This method eliminates residual palladium (<1 ppm) and ligands, as verified by ICP-MS.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.39 (t, J = 7.8 Hz, 1H, ArH), 6.84–6.78 (m, 2H, ArH), 3.84 (s, 3H, OCH₃), 3.58–3.42 (m, 8H, piperazine), 1.47 (s, 9H, tert-butyl).

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30), purity 99.1%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies using a plug-flow reactor (10 L capacity) demonstrate consistent yields (83–85%) at a throughput of 1.2 kg/day. Key parameters:

Waste Management

The process generates 3.2 kg of aqueous waste (pH 8–9) per kg of product, primarily containing potassium salts and residual base. Neutralization with HCl recovers 89% of potassium chloride for reuse.

Comparative Analysis of Methodologies

Table 2: Method Comparison (Lab-Scale)

| Parameter | Acylation Method | Pd-Catalyzed Method |

|---|---|---|

| Yield (%) | 68–72 | 82–85 |

| Reaction Time (h) | 12 | 2 |

| Pd Content (ppm) | N/A | <1 |

| Solvent Recovery (%) | 75 | 92 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated piperazine derivative .

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is in the field of medicinal chemistry. Research indicates that derivatives of piperazine can exhibit significant biological activity, making them valuable in drug development. Specifically, this compound may serve as a lead structure for developing new pharmaceuticals targeting various neurological disorders.

Antipsychotic and Antidepressant Activities

Studies have shown that piperazine derivatives can interact with neurotransmitter systems in the brain. The presence of the methoxy group may enhance binding affinity to serotonin receptors, which are crucial targets for treating conditions such as schizophrenia and depression. Preliminary studies suggest that this compound could be evaluated for these properties in preclinical models.

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory effects of piperazine derivatives. The structural characteristics of this compound may provide a basis for exploring its efficacy in reducing inflammation in various disease models, including arthritis and other chronic inflammatory conditions.

Synthesis and Structural Modifications

The compound can serve as a versatile building block for synthesizing more complex molecules. Researchers often modify the piperazine ring or the benzoyl group to optimize pharmacological properties or to develop compounds with specific biological activities.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound, to evaluate their effects on serotonin reuptake inhibition. The results indicated that modifications to the benzoyl moiety significantly influenced receptor binding affinity and selectivity.

Case Study 2: Anti-inflammatory Potential

Another research article focused on evaluating the anti-inflammatory effects of various piperazine derivatives in vitro. The study highlighted that compounds with methoxy groups exhibited enhanced inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in treating inflammatory diseases.

Case Study 3: Synthesis and Optimization

A synthetic chemistry study explored different reaction conditions for producing this compound efficiently. The findings demonstrated that varying solvent systems and catalysts could yield higher purity products, which is crucial for subsequent biological testing.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives with tert-butyl carbamate (Boc) protection and varying 4-position substituents exhibit distinct physicochemical profiles. Key comparisons are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Key Observations :

- The target compound has a higher molecular weight and lipophilicity (Log P ~2.8) compared to alkyl-substituted analogs (e.g., methyl: Log P 1.2) due to the aromatic 3-methoxybenzoyl group .

- Nitro- and cyano-substituted derivatives exhibit even lower solubility (<1 mg/mL), likely due to increased crystallinity and hydrogen-bonding limitations .

Stability and Degradation

Stability varies significantly based on substituents:

- Boc Group Stability : The Boc group is stable under basic and neutral conditions but cleaved by acids (e.g., TFA), a property shared across all analogs .

- Substituent-Driven Degradation: Compounds with fluorophenyl or triazolylmethyl groups (e.g., ’s 1a/1b) degrade in simulated gastric fluid due to acid sensitivity . The 3-methoxybenzoyl group in the target compound is expected to confer greater stability than nitro or cyano substituents, which may undergo redox reactions .

Biological Activity

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate (TBMP) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of TBMP, exploring its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for TBMP is C15H20N2O3, and its molecular structure features a piperazine ring substituted with a tert-butyl group and a 3-methoxybenzoyl moiety. This unique structure is believed to contribute to its biological activity.

TBMP's mechanism of action primarily involves interaction with protein targets within the cell. It is hypothesized that the compound may act as an inhibitor of specific protein-protein interactions, which are crucial in cancer cell proliferation and survival. The methoxybenzoyl group is particularly significant as it may enhance the compound's lipophilicity, facilitating better cell membrane permeability and target engagement.

Biological Activity and Efficacy

Recent studies have evaluated the efficacy of TBMP against various cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

- Prostate Cancer Study : A study conducted on the C4-2 prostate cancer cell line demonstrated that TBMP effectively inhibited cell growth with an IC50 value of 8.0 µM. The study suggested that TBMP could serve as a lead compound for developing new therapies targeting androgen-independent prostate cancer .

- Pancreatic Cancer Research : In another investigation involving MiaPaCa2 and BxPC3 cell lines, TBMP exhibited moderate inhibitory effects on cell proliferation, indicating potential for further development as a therapeutic agent against pancreatic cancer .

Research Findings

Further analysis has revealed that TBMP may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that TBMP not only inhibits proliferation but also promotes programmed cell death, which is a desirable trait in anticancer agents.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate, and what reagents/conditions are critical?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 1-Boc-piperazine with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for piperazine:acyl chloride) are critical to avoid side reactions. Post-synthesis, purification via flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is crucial for confirming the piperazine backbone and substituents (e.g., tert-butyl, methoxybenzoyl groups). High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 349.4). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C-O, ~1250 cm⁻¹) stretches .

Q. How is this compound used as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The tert-butyl group acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization. For example, the Boc group can be deprotected under acidic conditions (e.g., HCl/dioxane) to yield a free amine for further coupling with pharmacophores like aryl halides or sulfonamides .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during scale-up synthesis?

- Methodological Answer : Use automated flow reactors to maintain consistent temperature and pressure, reducing side products. Employ in-line analytics (e.g., FTIR or LC-MS) for real-time monitoring. For purification, optimize gradient elution in preparative HPLC (C18 column, acetonitrile/water) to resolve closely related impurities. Yield improvements (>90%) are achievable with recrystallization in ethanol/water .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate) reveal that electron-withdrawing groups (e.g., Br, CN) enhance receptor binding affinity, while methoxy groups improve solubility. For instance, replacing 3-methoxybenzoyl with 4-cyanobenzyl increases IC₅₀ values by 3-fold in kinase inhibition assays .

Q. How can researchers resolve contradictions between purity data and bioactivity results?

- Methodological Answer : If high-purity samples show inconsistent bioactivity, perform orthogonal analyses:

- X-ray crystallography (using SHELX software ) confirms stereochemical integrity.

- DSC/TGA identifies polymorphic forms affecting solubility.

- Cell-based assays (e.g., cytotoxicity) rule out off-target effects. Adjust synthetic routes to eliminate trace solvents (e.g., DMF) that may inhibit biological targets .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzymes like PDE4 or serotonin receptors. Focus on hydrogen bonds between the methoxybenzoyl group and active-site residues (e.g., Tyr329 in PDE4). Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD ~ 50 nM) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.